
Isophenmetrazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophenmetrazine Hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of phenmetrazine, a stimulant drug that was initially used as an appetite suppressant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isophenmetrazine Hydrochloride involves the reaction of 2-phenylmorpholine with methyl iodide under basic conditions to form the intermediate 2-methyl-2-phenylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using recrystallization techniques to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Isophenmetrazine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized metabolites, reduced amines, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter release and uptake, making it useful in neurobiological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.
Wirkmechanismus
Isophenmetrazine Hydrochloride exerts its effects by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron. This leads to an increase in the release of these monoamines into the extraneuronal space. The compound interacts with various molecular targets, including dopamine and norepinephrine transporters, and affects pathways involved in neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
Isophenmetrazine Hydrochloride is similar to other phenylmorpholine derivatives, such as:
Phenmetrazine: Both compounds share a similar structure and mechanism of action but differ in their pharmacokinetic properties.
Phendimetrazine: This compound is a prodrug of phenmetrazine and has a similar pharmacological profile.
Phenetrazine: Another phenylmorpholine derivative with stimulant properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties compared to its analogues .
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
(2R,5R)-5-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 |
InChI-Schlüssel |
JWPCTGQKTDWSIB-XQKZEKTMSA-N |
Isomerische SMILES |
C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC1COC(CN1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


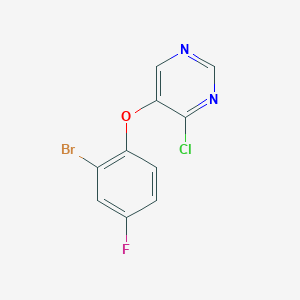
![tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13328252.png)
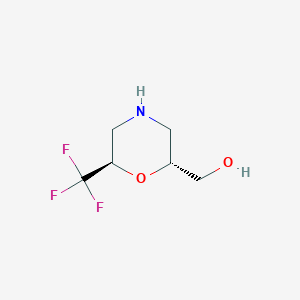
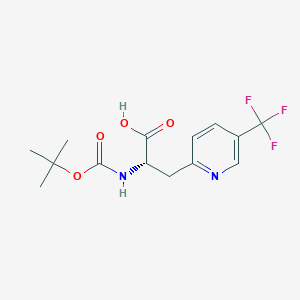
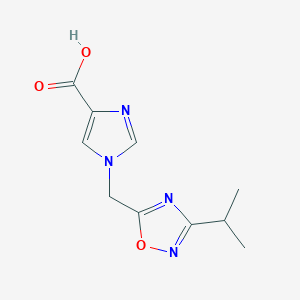
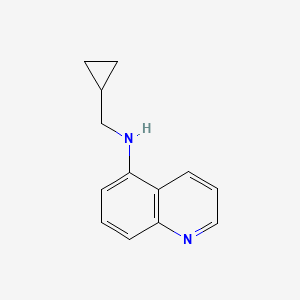
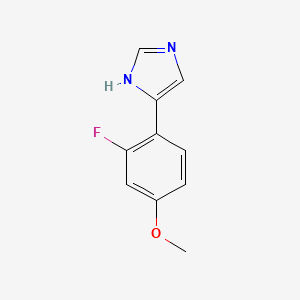

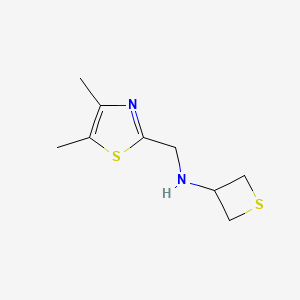

![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
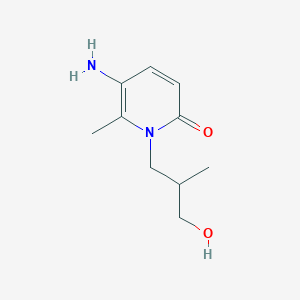
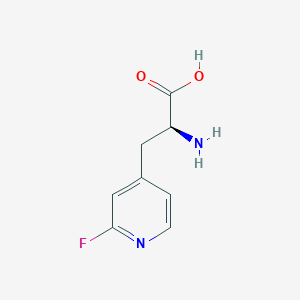
![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
